![molecular formula C24H25N3O2 B6541300 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one CAS No. 1058484-29-9](/img/structure/B6541300.png)

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antioxidant and Radical Scavenging Activity

Piperidine-based compounds often exhibit antioxidant properties. VU0637882-1 derivatives may scavenge free radicals, protecting cells from oxidative damage. Researchers can assess their efficacy using in vitro and in silico methods .

Cholinesterase Inhibition

Cholinesterase inhibitors play a vital role in treating neurodegenerative diseases like Alzheimer’s. Investigating VU0637882-1 derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) could yield promising therapeutic candidates .

将来の方向性

The future directions for the study of “3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

作用機序

Target of Action

The primary target of this compound is the GluN2B subunit of the NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function. The GluN2B subunit is particularly important in the negative allosteric modulation of the receptor, which can prevent overstimulation and produce neuroprotective effects .

Mode of Action

The compound interacts with its target by binding to the GluN2B subunit of the NMDA receptor, leading to negative allosteric modulation . This interaction inhibits the receptor’s activity, preventing overstimulation and potentially providing neuroprotective effects .

Biochemical Pathways

The compound’s action primarily affects the glutamatergic signaling pathway, which is involved in synaptic transmission in the central nervous system. By modulating the activity of the NMDA receptor, the compound can influence the downstream effects of this pathway, potentially impacting processes such as synaptic plasticity and neuronal survival .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its modulation of the NMDA receptor. By inhibiting the receptor’s activity, the compound can prevent overstimulation of neurons, potentially providing neuroprotective effects . This could have implications for conditions characterized by excessive glutamatergic activity, such as certain neurodegenerative diseases.

特性

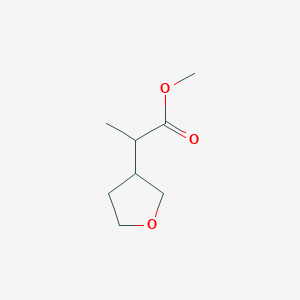

IUPAC Name |

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-phenylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c28-23-16-22(21-9-5-2-6-10-21)25-18-27(23)17-24(29)26-13-11-20(12-14-26)15-19-7-3-1-4-8-19/h1-10,16,18,20H,11-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLBFVJGDRMKNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide](/img/structure/B6541226.png)

![1-(3-chlorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide](/img/structure/B6541230.png)

![sodium 1-(5-carboxypentyl)-2-[(1E)-3-[(2Z)-1-ethyl-3,3-dimethyl-5-sulfo-2,3-dihydro-1H-indol-2-ylidene]prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B6541245.png)

![2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6541246.png)

![2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6541253.png)

![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate](/img/structure/B6541261.png)

![N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6541265.png)

![N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B6541271.png)

![N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B6541278.png)

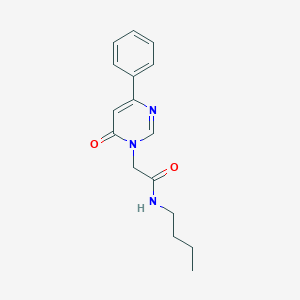

![ethyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B6541314.png)

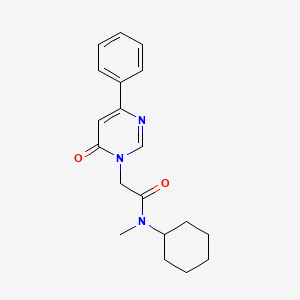

![3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541315.png)